2-(Methoxymethyl)piperazine
Overview
Description
2-(Methoxymethyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)piperazine typically involves the reaction of piperazine with formaldehyde and methanol. One common method is the reductive amination of piperazine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for industrial efficiency. Catalysts and optimized reaction conditions are used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines with various functional groups .
Scientific Research Applications
2-(Methoxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)piperazine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. For example, it can bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)piperazine (mCPP)
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- 1-Benzylpiperazine (BZP)
Uniqueness
2-(Methoxymethyl)piperazine is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This functional group enhances its solubility and ability to participate in specific chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(methoxymethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJXHRGVSZNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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